
Alumanyloxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alumanyloxysilane is a unique organosilicon compound that has garnered significant attention in various scientific and industrial fields. This compound is characterized by the presence of both aluminum and silicon atoms within its molecular structure, which imparts it with distinctive chemical and physical properties. This compound is primarily used in the synthesis of advanced materials, coatings, and as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alumanyloxysilane typically involves the reaction of aluminum alkoxides with silane compounds. One common method is the hydrolysis and polycondensation of alkoxysilanes in the presence of aluminum compounds. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrolysis and polycondensation processes. These methods involve the use of catalysts and surfactants to control the reaction kinetics and product properties. The resulting compound is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Alumanyloxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum and silicon oxides.
Reduction: Reduction reactions can convert this compound into its corresponding hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and organometallic reagents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include aluminum oxides, silicon oxides, and various organosilicon compounds .
Scientific Research Applications
Alumanyloxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Biology: The compound is explored for its potential in drug delivery systems and biomedical imaging.
Medicine: this compound-based materials are investigated for their biocompatibility and potential use in medical implants.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism by which alumanyloxysilane exerts its effects involves the interaction of its aluminum and silicon atoms with various molecular targets. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Aluminum Oxide (Al2O3): Known for its high thermal stability and hardness.
Silicon Dioxide (SiO2): Widely used in the production of glass and ceramics.
Alkoxysilanes: Commonly used in the synthesis of organosilicon compounds.
Uniqueness: Alumanyloxysilane stands out due to its dual presence of aluminum and silicon atoms, which imparts it with unique chemical properties. This combination allows for enhanced reactivity and versatility in various applications compared to its individual components .
Properties
CAS No. |
37361-47-0 |
|---|---|
Molecular Formula |
AlH5OSi |
Molecular Weight |
76.106 g/mol |
IUPAC Name |
alumanyloxysilane |
InChI |
InChI=1S/Al.H3OSi.2H/c;1-2;;/h;2H3;;/q+1;-1;; |
InChI Key |
HUIQQTPIMCOSJX-UHFFFAOYSA-N |
Canonical SMILES |
O([AlH2])[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


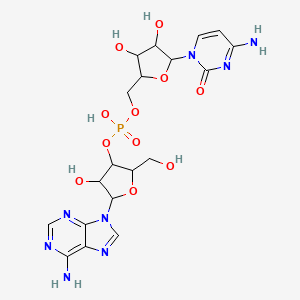
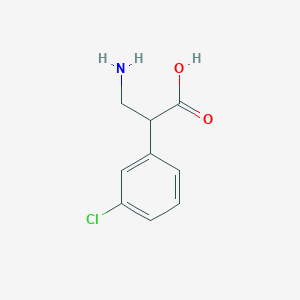
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
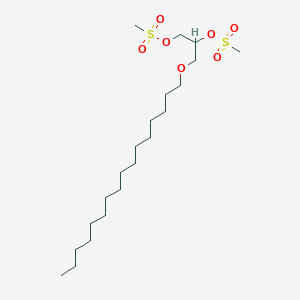
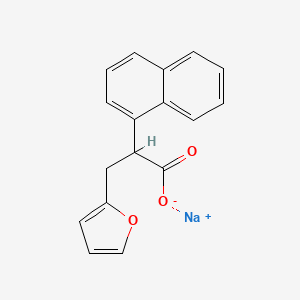
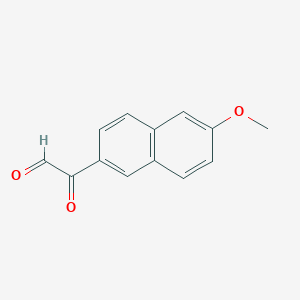
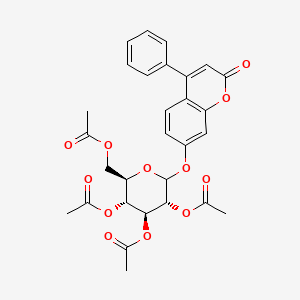
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)



